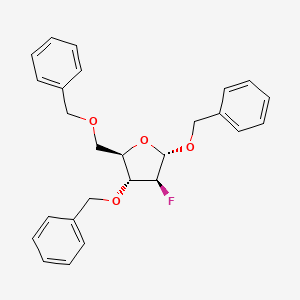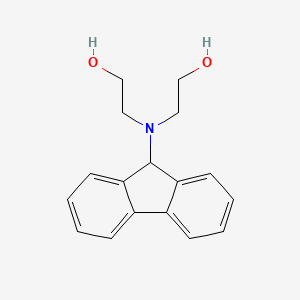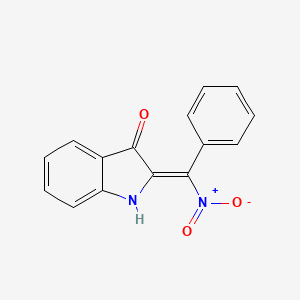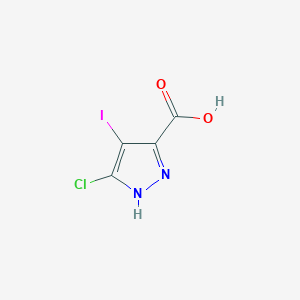![molecular formula C16H17NO5 B15251602 2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a formyl group, a methoxy group, and a furan ring, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-formyl-2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(4-formyl-2-methoxyphenoxy)acetic acid. This intermediate is then coupled with 1-(2-furyl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and furan groups may also contribute to its overall activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-formyl-2-methoxyphenoxy)acetic acid: Similar structure but lacks the furan ring and amide group.
4-formyl-2-methoxyphenol: Precursor in the synthesis, lacks the acetamide and furan components.
2-(4-formyl-2-methoxyphenoxy)acetamide: Similar but lacks the furan ring.
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is unique due to the presence of both the furan ring and the acetamide group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H17NO5 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
2-(4-formyl-2-methoxyphenoxy)-N-[1-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H17NO5/c1-11(13-4-3-7-21-13)17-16(19)10-22-14-6-5-12(9-18)8-15(14)20-2/h3-9,11H,10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
LXACLFKQLPWJFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CO1)NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)

![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)




![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B15251608.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)
